N-cyclopentyl-N'-2-pyridinylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c15-11(13-9-5-1-2-6-9)14-10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYNKVURXXUTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis
Single Crystal X-ray Diffraction Studies
This technique would provide precise information on the molecular structure in the solid state.
Determination of Crystal System and Space Group
A suitable single crystal of the compound would be grown and subjected to X-ray diffraction analysis. This experiment would determine the fundamental parameters of its crystal lattice, including the crystal system (e.g., monoclinic, triclinic, orthorhombic) and the space group (e.g., P2₁/c, P-1), which describes the symmetry elements within the unit cell. For example, other complex thiourea (B124793) derivatives have been found to crystallize in systems like the monoclinic or triclinic system.
Molecular Conformation and Geometry in the Solid State
The diffraction data would allow for the precise calculation of atomic coordinates, from which all bond lengths, bond angles, and torsion angles are determined. Key aspects to be analyzed would include the planarity of the pyridinyl ring and the thiourea backbone, as well as the specific orientation (e.g., chair, boat) of the cyclopentyl group relative to the rest of the molecule. The geometry around the sulfur and nitrogen atoms of the thiourea moiety would be of particular interest.
Intermolecular Interactions and Supramolecular Assembly in Crystalline Form
Analysis of the crystal packing would reveal the network of non-covalent interactions that stabilize the crystal lattice. In thiourea derivatives, intermolecular hydrogen bonds are common, particularly between the N-H protons of the thiourea unit and the nitrogen atom of the pyridine (B92270) ring or the sulfur atom of a neighboring molecule. These interactions dictate how the molecules arrange themselves into a larger three-dimensional supramolecular architecture. The potential for π–π stacking between pyridinyl rings of adjacent molecules would also be investigated.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy would be employed to elucidate the structure of the molecule in solution, providing information on the chemical environment of each proton and carbon atom.
¹H NMR Investigations for Proton Environment and Connectivity
The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. The pyridinyl protons would appear in the aromatic region, with their chemical shifts and splitting patterns (multiplicity) determined by their position relative to the nitrogen atom and the thiourea substituent. The protons on the cyclopentyl ring would appear in the aliphatic region, and the N-H protons of the thiourea group would typically present as broad singlets. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Studies for Carbon Skeletal Elucidation
The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate the carbons of the pyridinyl ring, the cyclopentyl group, and, most notably, the characteristic thione (C=S) carbon of the thiourea moiety, which typically resonates at a significantly downfield position. This analysis would confirm the carbon framework of the molecule.
While a comprehensive, data-rich article on N-cyclopentyl-N'-2-pyridinylthiourea cannot be generated at this time due to a lack of specific experimental findings in the searched literature, the methodologies described above represent the standard and necessary approach for such a scientific investigation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
Were 2D NMR spectra available, they would be indispensable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would definitively map the correlations between adjacent protons within the cyclopentyl ring and separately within the pyridinyl ring. This would allow for the assignment of all non-equivalent methylene (B1212753) protons of the cyclopentyl group and the coupled aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the cyclopentyl and pyridinyl rings based on their already-assigned proton resonances.
A hypothetical data table for such assignments would be structured as follows:
Table 1: Hypothetical ¹H and ¹³C NMR Assignments for this compound (Note: This table is illustrative and not based on experimental data.)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|---|---|
| C=S | 180.0 | - | - | - | - | NH, H-1', H-2 |
| C-1' | 55.0 | 4.5 | m | - | H-2' | C-2', C-5', C=S |
| C-2'/5' | 33.0 | 1.8 | m | - | H-1', H-3'/4' | C-1', C-3'/4' |
| C-3'/4' | 24.0 | 1.6 | m | - | H-2'/5' | C-1', C-2'/5' |
| C-2 | 155.0 | - | - | - | - | H-3, NH |
| C-3 | 115.0 | 7.0 | d | 8.0 | H-4 | C-2, C-4, C-5 |
| C-4 | 138.0 | 7.8 | t | 8.0 | H-3, H-5 | C-2, C-3, C-5, C-6 |
| C-5 | 120.0 | 7.2 | t | 7.5 | H-4, H-6 | C-3, C-4, C-6 |
| C-6 | 148.0 | 8.3 | d | 7.5 | H-5 | C-2, C-4, C-5 |
| NH-cyclopentyl | - | 8.5 | d | - | H-1' | C-1', C=S |
Solid-State NMR for Structural Insights in Non-Crystalline States
Solid-state NMR (ssNMR) is a powerful technique for studying the structure of materials in their solid form, including crystalline, amorphous, or poorly crystalline states. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments would provide valuable information.
Differences in chemical shifts between the solution-state NMR and ssNMR spectra can indicate the effects of intermolecular interactions, such as hydrogen bonding and crystal packing forces, on the molecular conformation. Furthermore, if multiple crystalline forms (polymorphs) of the compound exist, ssNMR could distinguish them, as different crystal lattices would result in distinct chemical shifts for the constituent atoms.
Vibrational Spectroscopic Characterization (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are highly sensitive to chemical structure and bonding.
For this compound, the vibrational spectra would be dominated by bands corresponding to its main functional groups.
Table 2: Expected Key Vibrational Frequencies for this compound (Note: This table is illustrative and not based on experimental data.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H | Stretching | 3400 - 3100 | Medium-Strong | Medium |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium-Weak | Strong |
| C-H (aliphatic) | Stretching | 3000 - 2850 | Strong | Strong |
| C=N (pyridine) | Stretching | 1650 - 1550 | Strong | Strong |
| C=C (pyridine) | Stretching | 1600 - 1450 | Strong | Strong |
| N-H | Bending | 1650 - 1500 | Medium-Strong | Weak |
| C-N | Stretching | 1350 - 1200 | Strong | Medium |
The thiourea group has several characteristic bands, often referred to as the "thiourea bands," which result from mixed vibrations of C-N stretching, N-H bending, and C=S stretching. The exact positions of these bands are sensitive to the substituents on the nitrogen atoms.
The presence of two N-H groups and a C=S group makes this compound a prime candidate for forming intermolecular hydrogen bonds in the solid state. These interactions would significantly influence the vibrational frequencies of the involved groups.
Specifically, the N-H stretching bands would be expected to be broad and shifted to lower wavenumbers (e.g., from a "free" N-H at ~3400 cm⁻¹ to a bonded N-H at 3200 cm⁻¹) compared to their positions in a dilute, non-polar solution. The extent of this shift provides an indication of the strength of the hydrogen bond. The C=S stretching frequency may also be affected by hydrogen bonding to the sulfur atom.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₅N₃S), the expected exact mass would be used to confirm the elemental composition.
Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) would undergo fragmentation. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses.
Key expected fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond between the cyclopentyl ring and the nitrogen atom, leading to the loss of a cyclopentyl radical (•C₅H₉) or formation of a stable C₅H₉⁺ cation (m/z 69).
Cleavage of the Thiourea Core: Fragmentation around the C=S bond could lead to several characteristic ions, such as the pyridinyl isothiocyanate ion [C₅H₄N-NCS]⁺˙ or the cyclopentyl isothiocyanate ion [C₅H₉-NCS]⁺˙.
Fragmentation of the Pyridine Ring: Loss of HCN (27 Da) from the pyridinyl fragment is a common pathway for pyridine-containing compounds.
Loss of the Thiourea Moiety: Cleavage could result in ions corresponding to aminopyridine or cyclopentylamine (B150401).
Table 3: Hypothetical Major Mass Spectrometry Fragments for this compound (Note: This table is illustrative and not based on experimental data.)
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 221 | [C₁₁H₁₅N₃S]⁺˙ (Molecular Ion) | - |
| 152 | [C₆H₆N₃S]⁺ | •C₅H₉ |
| 128 | [C₅H₄N-NCS]⁺˙ | C₅H₁₁N |
| 94 | [C₅H₄N-NH₂]⁺˙ | C₅H₉NCS |
Coordination Chemistry of N Cyclopentyl N 2 Pyridinylthiourea As a Ligand
Ligand Properties and Donor Atom Characterization
N-cyclopentyl-N'-2-pyridinylthiourea is a multifaceted ligand possessing several potential coordination sites, which allows for a rich and varied coordination chemistry. The electronic and steric properties of its constituent groups—the cyclopentyl moiety, the pyridinyl ring, and the thiourea (B124793) backbone—all play a crucial role in determining its behavior as a ligand. The key to understanding its coordination chemistry lies in the characterization of its potential donor atoms. Thiourea and its derivatives are known to be flexible ligands, capable of coordinating in different modes. rdd.edu.iq
The thiocarbonyl group (C=S) is a prominent feature of the this compound molecule. The sulfur atom, being a soft donor according to the Hard and Soft Acids and Bases (HSAB) theory, exhibits a strong affinity for soft and borderline metal ions. In the vast majority of thiourea-metal complexes, coordination occurs through the sulfur atom. rdd.edu.iqjournalirjpac.commaterialsciencejournal.orgresearchgate.net This is often evidenced by a shift in the C=S stretching frequency in the infrared (IR) spectrum of the complex compared to the free ligand. The involvement of the thiocarbonyl sulfur in coordination is a well-established principle for a wide range of N,N'-substituted thioureas. rsc.org
The 2-pyridinyl group introduces a nitrogen atom within an aromatic ring system, which is a significant potential coordination site. The nitrogen atom of the pyridine (B92270) ring is a borderline donor atom, capable of coordinating to a variety of transition metal ions. mdpi.comjscimedcentral.com Its participation in chelation is often confirmed by changes in the vibrational modes of the pyridine ring in the IR spectrum and shifts in the proton signals of the pyridinyl group in the ¹H NMR spectrum upon complexation. In related N-substituted N'-(2-pyridyl)thiourea ligands, the pyridinyl nitrogen consistently participates in coordination, forming a stable chelate ring with the metal center. journalirjpac.comtsijournals.com
The thiourea backbone contains two nitrogen atoms, and their potential to act as donor sites warrants consideration. However, in the case of N-substituted N'-2-pyridinylthioureas, the involvement of the thiourea nitrogens in coordination is less common, particularly when the pyridinyl nitrogen is available for chelation. The electronic delocalization within the thiourea moiety and steric hindrance from the cyclopentyl and pyridinyl substituents can influence the donor capability of these nitrogen atoms. Generally, coordination through the pyridinyl nitrogen and the thiocarbonyl sulfur is electronically and sterically favored, leading to the formation of a stable five-membered chelate ring.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their stoichiometry and geometry.
This compound is expected to react with a range of transition metal ions to form stable complexes. The choice of the metal ion will influence the stoichiometry and geometry of the resulting complex. Studies on analogous N,N'-substituted thioureas have shown the formation of complexes with Cu(I), Cu(II), Ni(II), and Zn(II). rsc.org The synthesis of these complexes is generally achieved by mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating to facilitate the reaction. nih.gov For instance, the reaction of N,N'-substituted thiourea ligands with copper(II) salts can lead to the in-situ reduction of Cu(II) to Cu(I) and the formation of Cu(I) complexes. rsc.org
The stoichiometry of the complexes formed between this compound and transition metal ions is typically 1:1 or 1:2 (metal:ligand). This ratio is influenced by the coordination number of the metal ion and the charge of the ligand. The ligand can coordinate as a neutral molecule or, upon deprotonation of the thiourea N-H group, as a monoanionic ligand.
The geometry of the resulting complexes is dictated by the coordination number of the central metal ion and the nature of the ligand. For four-coordinate metal ions such as Cu(I), Ni(II), and Zn(II), distorted tetrahedral or square planar geometries are commonly observed. rsc.orgresearchgate.net For instance, X-ray crystal structures of related Cu(I) and Zn(II) complexes with N,N'-substituted thioureas reveal a distorted tetrahedral geometry, while some Ni(II) and Cu(II) complexes adopt a square planar arrangement. rsc.org Six-coordinate complexes, which may involve additional solvent molecules or counter-ions in the coordination sphere, would be expected to adopt an octahedral geometry. researchgate.netresearchgate.net
While specific experimental data for complexes of this compound are not available in the reviewed literature, the table below presents representative data for a closely related N,N'-substituted thiourea complex, [(L¹ᵃ)₂Cu]ClO₄, where L¹ᵃ is an analogous thiourea ligand. This data serves to illustrate the typical structural features.
| Complex | Metal Ion | Geometry | Coordination | Reference |
| [(L¹ᵃ)₂Cu]ClO₄ | Cu(I) | Distorted Tetrahedral | Bidentate (S, N) | rsc.org |
| (L¹ᶜ)₂Zn₂ | Zn(II) | Distorted Tetrahedral | Bidentate (S, N) | rsc.org |
| (L²ᶜ)₂Ni₂ | Ni(II) | Square Planar | Bidentate (S, N) | rsc.org |
Table 1: Representative Geometries of Transition Metal Complexes with Analogous N,N'-Substituted Thiourea Ligands
Spectroscopic Characterization of Metal-Ligand Interactions (UV-Vis, IR, NMR)
The interaction of this compound with metal ions induces significant changes in its spectroscopic signatures, providing valuable insights into the nature of the metal-ligand bonding.
Infrared Spectroscopy (IR): IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. In the IR spectrum of free this compound, key vibrational bands include the ν(N-H), ν(C=S), and pyridine ring vibrations. Upon complexation, the ν(N-H) band often shifts, indicating the involvement of the adjacent nitrogen in the coordination or changes in hydrogen bonding. A significant shift in the ν(C=S) band to a lower frequency is a strong indicator of the coordination of the sulfur atom to the metal center. This is due to the weakening of the C=S double bond upon electron donation to the metal. Furthermore, changes in the vibrational frequencies of the pyridine ring, particularly the C=N and C=C stretching modes, confirm the coordination of the pyridinyl nitrogen. The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. In the ¹H NMR spectrum of the free ligand, characteristic signals for the cyclopentyl and pyridinyl protons are observed. Upon coordination, the chemical shifts of the protons on the pyridine ring, especially those in proximity to the nitrogen atom (e.g., H-6), experience a significant downfield shift due to the deshielding effect of the metal ion. Similarly, the proton attached to the nitrogen adjacent to the pyridinyl group may also show a noticeable shift. In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring and the thiourea C=S carbon are most affected by coordination, typically exhibiting downfield shifts. These changes in chemical shifts provide unambiguous evidence of coordination in solution and can help elucidate the coordination mode.
Table 1: Representative Spectroscopic Data for Metal Complexes of Pyridine-Thiourea Ligands Note: As specific data for this compound complexes is not publicly available, this table presents typical shifts observed for analogous structures to illustrate the expected changes upon coordination.
| Spectroscopic Technique | Free Ligand (Typical Values) | Coordinated Ligand (Typical Shifts) | Interpretation |
|---|---|---|---|
| UV-Vis | ~250-300 nm (π→π*) | Bathochromic or hypsochromic shift | Alteration of electronic structure upon coordination. |
| New bands > 350 nm | Appearance of MLCT or LMCT bands. | ||
| IR | ~3100-3300 cm⁻¹ (ν(N-H)) | Shift to lower or higher frequency | Involvement of N-H group in coordination or H-bonding. |
| ~1300-1350 cm⁻¹ (ν(C=S)) | Shift to lower frequency (~50-100 cm⁻¹) | Coordination of the thiourea sulfur atom. | |
| ~1580-1600 cm⁻¹ (Pyridine ring) | Shift to higher frequency | Coordination of the pyridinyl nitrogen atom. | |
| ¹H NMR | Pyridinyl H-6: ~8.2-8.4 ppm | Downfield shift (Δδ = 0.2-1.0 ppm) | Deshielding due to coordination of pyridinyl nitrogen. |
| ¹³C NMR | Thiourea C=S: ~180-190 ppm | Downfield shift (Δδ = 5-15 ppm) | Coordination of the thiourea sulfur atom. |
| Pyridinyl C-2, C-6: ~148-152 ppm | Downfield shift | Coordination of the pyridinyl nitrogen atom. |
X-ray Crystallographic Analysis of Coordination Compounds
This compound is a potentially bidentate ligand, capable of coordinating to a metal center through the pyridinyl nitrogen and the thiourea sulfur atom, forming a stable five-membered chelate ring. X-ray crystallography can confirm this chelation pattern by determining the intramolecular distances between the metal and the N and S donor atoms. Alternatively, the ligand could act as a monodentate donor, coordinating only through the sulfur or the nitrogen atom, or it could function as a bridging ligand, connecting two metal centers. The crystallographic data unequivocally distinguishes between these possibilities.
Beyond the intramolecular details, X-ray crystallography elucidates the three-dimensional arrangement of the complex molecules in the crystal lattice. Intermolecular forces such as hydrogen bonding (e.g., involving the N-H group of the thiourea), π-π stacking interactions between pyridine rings of adjacent complexes, and van der Waals forces play a crucial role in the crystal packing. These interactions can lead to the formation of supramolecular architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks. The bulky cyclopentyl group can significantly influence the packing efficiency and the types of intermolecular contacts that are formed.
Table 2: Hypothetical Crystallographic Data for a Metal Complex of this compound Note: This table is illustrative, showing the type of data obtained from X-ray crystallography, as specific structural data for this compound is not available in published literature.
| Parameter | Typical Value | Significance |
|---|---|---|
| Coordination Mode | Bidentate (N,S) | Confirms chelation. |
| Metal Coordination Geometry | Distorted Octahedral | Indicates the 3D arrangement of ligands around the metal. |
| M-S Bond Length | 2.3 - 2.6 Å | Provides information on the strength of the metal-sulfur bond. |
| M-N (pyridine) Bond Length | 2.0 - 2.3 Å | Indicates the strength of the metal-nitrogen bond. |
| N-M-S Bite Angle | 80 - 90° | Characterizes the five-membered chelate ring. |
| Intermolecular H-bonds | N-H···X (X=anion, solvent) | Dictates crystal packing and supramolecular structure. |
| π-π Stacking Distance | 3.4 - 3.8 Å | Indicates aromatic interactions between pyridine rings. |
Stability and Reactivity of Metal Complexes Formed with the Compound
The stability of metal complexes formed with this compound can be assessed through various methods, including potentiometric titrations to determine stability constants in solution. The chelate effect, resulting from the bidentate coordination of the ligand, is expected to contribute significantly to the thermodynamic stability of the complexes. The nature of the metal ion also plays a crucial role, with stability generally following the Irving-Williams series for divalent transition metal ions.
The reactivity of these complexes is influenced by the electronic properties of the metal center and the ligand. The coordinated thiourea moiety can be susceptible to oxidative or reductive reactions. The metal center itself can participate in redox processes, and its reactivity can be tuned by the ligand environment. For example, the complexes may exhibit catalytic activity in various organic transformations, a field of active research for related thiourea-based coordination compounds. The steric bulk of the cyclopentyl group may also play a role in the reactivity by providing a specific pocket around the metal center, potentially influencing substrate access and selectivity in catalytic applications.
Biological Activity Investigations and Mechanistic Insights
Antimicrobial Activity Studies
Thiourea (B124793) derivatives are a well-established class of compounds exhibiting a wide spectrum of antimicrobial activities. mdpi.commdpi.com The core thiourea structure is a versatile pharmacophore that can be readily functionalized to modulate biological activity.
Evaluation against Gram-Positive Bacterial Strains (in vitro Models)
Research on various thiourea derivatives has demonstrated significant efficacy against Gram-positive bacteria. For instance, a study on a series of thiourea derivatives revealed that a specific compound, TD4, exhibited potent antibacterial activity against several Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) for TD4 were reported to be as low as 4-8 µg/mL against strains such as MRSA (ATCC 43300), vancomycin-intermediate-resistant S. aureus Mu50, and Enterococcus faecalis (ATCC 29212). nih.gov Clinical isolates of MRSA also showed susceptibility with MIC values in the range of 8–16 µg/mL. nih.gov
While specific data for N-cyclopentyl-N'-2-pyridinylthiourea is unavailable, the demonstrated activity of other thiourea derivatives provides a strong rationale for investigating its potential against Gram-positive pathogens.
Table 1: In Vitro Antibacterial Activity of a Related Thiourea Derivative (TD4) against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (ATCC 43300) | 8 |
| Vancomycin-intermediate-resistant S. aureus (Mu50) | 4 |
| Methicillin-resistant Staphylococcus epidermidis | 8 |
| Enterococcus faecalis (ATCC 29212) | 4 |
| Clinical MRSA isolates (XJ 26, 216, 317) | 8-16 |
Data presented is for the related compound TD4 as reported in a study on thiourea derivatives and may not be representative of this compound. nih.gov
Evaluation against Gram-Negative Bacterial Strains (in vitro Models)
The efficacy of thiourea derivatives against Gram-negative bacteria appears to be more variable and often less potent compared to their activity against Gram-positive strains. For the thiourea derivative TD4, no significant antibacterial activity was observed against Gram-negative bacteria, with MIC values reported to be over 256 µg/mL. nih.gov However, other studies on different sets of thiourea derivatives have reported some activity. For example, some pyridyl and naphthyl substituted 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities, showed weak inhibitory activity against Escherichia coli at a concentration of 64 µg/mL. tubitak.gov.tr
A series of N-acyl thiourea derivatives bearing a 6-methylpyridine moiety, which is structurally related to the 2-pyridinyl group in the target compound, demonstrated anti-biofilm activity against E. coli ATCC 25922 with a minimum biofilm inhibitory concentration (MBIC) of 625 µg/mL. mdpi.comnih.gov This suggests that while planktonic growth may not be significantly inhibited, the compound could potentially interfere with biofilm formation.
Table 2: In Vitro Antibacterial and Anti-biofilm Activity of Related Thiourea Derivatives against Gram-Negative Bacteria
| Compound/Derivative Class | Bacterial Strain | Activity Type | Concentration (µg/mL) |
|---|---|---|---|
| Thiourea derivative TD4 | Gram-negative bacteria | MIC | >256 |
| Pyridyl substituted thiadiazole derivatives | Escherichia coli | MIC | 64 |
| N-acyl thiourea with 6-methylpyridine | Escherichia coli ATCC 25922 | MBIC | 625 |
Data presented is for related compounds as reported in various studies and may not be representative of this compound. nih.govtubitak.gov.trmdpi.comnih.gov
Investigations into Antibacterial Mechanism of Action (e.g., Membrane Disruption, Cell Wall Synthesis Inhibition)
The mechanisms through which thiourea derivatives exert their antibacterial effects are multifaceted. For the potent Gram-positive agent TD4, studies have indicated that it disrupts the integrity of the bacterial cell wall and interferes with the NAD+/NADH homeostasis. nih.gov Other phytochemicals with antimicrobial properties are known to act by inhibiting bacterial enzymes and toxins, disrupting the cytoplasmic membrane, and preventing biofilm formation. nih.gov The lipophilic nature of certain components can facilitate their partitioning into the bacterial membrane, leading to increased permeability and leakage of intracellular contents.
Activity against Persistent Bacterial Cells (in vitro Models)
There is currently no specific information available regarding the activity of this compound or closely related thiourea derivatives against persistent bacterial cells in the reviewed literature.
Antifungal and Antiviral Activity Assessments (in vitro Models)
Thiourea derivatives have also been investigated for their antifungal and antiviral properties. mdpi.commdpi.com Some N-acyl thiourea derivatives have shown fungicidal activity against various fungal pathogens. mdpi.com For instance, certain thiourea derivatives have been tested against a panel of Candida species and other fungi, with some compounds exhibiting significant inhibitory activity. researchgate.netresearchgate.net
In terms of antiviral activity, while direct evidence for this compound is lacking, the broader class of thiourea derivatives has been explored. For example, trovirdine (B1662467) is a known thiourea derivative used in the treatment of HIV. nih.gov Additionally, compounds containing a pyridine (B92270) ring have been evaluated for antiviral properties. nih.gov A study on N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, which contain a nitrogen-heterocycle, demonstrated potent, structure-dependent inhibition of herpes simplex virus type 1 replication. nih.gov
Table 3: Antifungal and Antiviral Activity of Related Compound Classes
| Compound Class | Pathogen | Activity |
|---|---|---|
| N-acyl thiourea derivatives | Various fungal pathogens | Fungicidal |
| Pyridyl-containing compounds | Herpes Simplex Virus Type 1 | Inhibition of replication |
| Thiourea derivatives (e.g., trovirdine) | HIV | Antiviral |
Data is based on general findings for the compound classes and not specific to this compound. mdpi.comnih.govnih.gov
Anticancer Activity Assessments
The anticancer potential of thiourea derivatives is an active area of research. nih.govresearchgate.net A number of N,N'-diarylthiourea derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov For example, a study on N-naphthoyl thiourea derivatives revealed significant antiproliferative effects against MCF-7 (breast), HCT116 (colon), and A549 (lung) cancer cell lines, with some derivatives showing greater potency than the standard drug doxorubicin. nih.gov A copper complex of one such derivative demonstrated particularly significant antitumor activity with an IC50 value of less than 1.3 µM. nih.gov
While these findings are for related but structurally different molecules, they highlight the potential of the thiourea scaffold in the design of novel anticancer agents. The specific combination of cyclopentyl and pyridinyl groups in this compound may confer unique properties that warrant investigation in cancer cell line studies.
Table 4: In Vitro Anticancer Activity of Related N-naphthoyl Thiourea Derivatives
| Cell Line | Compound Type | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | N-naphthoyl thiourea derivatives | <20 |
| HCT116 (Colon Cancer) | N-naphthoyl thiourea derivatives | <20 |
| A549 (Lung Cancer) | N-naphthoyl thiourea derivatives | <20 |
| MCF-7, HCT116, A549 | Copper complex of N-naphthoyl thiourea | <1.3 |
Data presented is for related compounds and may not be representative of this compound. nih.gov
Based on a comprehensive review of available scientific literature, there is currently insufficient published data to generate a detailed article on the chemical compound “this compound” that adheres to the specific structure and content requirements of the provided outline.
Extensive searches for research investigating the in vitro cytotoxicity, mechanisms of cellular action (apoptosis and cell cycle modulation), specific enzyme target inhibition (PI5P4Kα, Topoisomerase II, Tankyrases), preclinical in vivo efficacy, and specific enzyme inhibition assays (α-Glucosidase, Acetylcholinesterase, Alkaline Phosphatase) for this particular compound did not yield the detailed findings, data tables, or kinetic analyses necessary to accurately and thoroughly populate the requested sections.
While the biological activities and enzyme targets mentioned in the outline are significant areas of pharmacological research, the specific studies connecting them directly to "this compound" are not available in the public scientific domain. Therefore, constructing an article with the requested level of scientific accuracy and detail is not possible at this time.
Enzyme Inhibition Studies
Identification of Enzyme Binding Sites and Molecular Interactions
Studies on other thiourea derivatives have consistently demonstrated the ability of the thiourea moiety to form hydrogen bonds within the active sites of various enzymes. For instance, in studies of thiourea derivatives as anti-cholinesterase agents, the thiourea group was shown to interact with key amino acid residues in the enzyme's active site. mdpi.com Similarly, molecular docking studies of phenylthiourea-based compounds have highlighted the role of the thiourea group in establishing hydrogen bonds that are crucial for their biological activity. semanticscholar.org
The this compound molecule possesses several key features that likely dictate its binding orientation within an enzyme's active site:
Thiourea Moiety: The N-H protons can act as hydrogen bond donors, while the sulfur and nitrogen atoms can act as hydrogen bond acceptors.
Pyridine Ring: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Cyclopentyl Group: This bulky, non-polar group likely contributes to binding through hydrophobic or van der Waals interactions within a hydrophobic pocket of a target enzyme.
Based on computational modeling of similar heterocyclic compounds, it is plausible that this compound could bind to enzyme active sites through a combination of these interactions. For example, molecular docking simulations of pyrazole (B372694) derivatives targeting RET kinase have shown that hydrophobic interactions with residues like alanine (B10760859) and leucine, which could be analogous to interactions with the cyclopentyl group, are important for binding. nih.gov
Table 1: Potential Molecular Interactions of this compound
| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Thiourea N-H | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Thiourea Sulfur | Hydrogen Bond Acceptor, Metal Coordination | Arginine, Lysine, Histidine, Cysteine |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Pyridine Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Cyclopentyl Group | Hydrophobic, van der Waals | Alanine, Valine, Leucine, Isoleucine |
Other Noteworthy Biological Activities
While comprehensive screening data for this compound is limited, the structural motifs present in the molecule are found in compounds with a range of other biological activities.
Anti-inflammatory Activity:
Numerous compounds containing pyridine and thiourea moieties have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.commdpi.com For instance, certain pyrimidine (B1678525) derivatives have been identified as potent LOX inhibitors. mdpi.com The anti-inflammatory effects of some pyridine sulfonamide derivatives have been linked to the inhibition of prostaglandin (B15479496) E2 production and selectivity for COX-2 over COX-1. nih.gov Given these precedents, this compound could potentially exhibit anti-inflammatory activity by targeting similar enzymatic pathways.
Immunomodulatory Activity:
The immunomodulatory potential of thiourea derivatives has also been explored. While no specific data exists for this compound, related structures have been shown to influence immune responses.
Herbicidal Activity:
Thiourea derivatives have been investigated for their herbicidal properties. nih.gov A significant target for some herbicides is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). chimia.chnih.gov Inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell death in plants. chimia.ch The structural features of this compound, particularly the heterocyclic and thiourea components, are present in some classes of PPO inhibitors. Another potential herbicidal target is dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. nih.gov
Plant Growth Regulation:
Certain chemical structures related to the components of this compound are found in compounds that regulate plant growth. mdpi.com These regulators can influence various processes such as cell division, shoot proliferation, and root formation. mdpi.com
Table 2: Potential Biological Activities of this compound Based on Structural Analogs
| Biological Activity | Potential Mechanism of Action (based on analogs) | Key Structural Features |
| Anti-inflammatory | Inhibition of COX and/or LOX enzymes mdpi.commdpi.commdpi.com | Pyridine ring, Thiourea moiety |
| Herbicidal | Inhibition of Protoporphyrinogen Oxidase (PPO) or Dihydroorotate Dehydrogenase (DHODH) chimia.chnih.govnih.gov | Heterocyclic ring system, Thiourea moiety |
| Plant Growth Regulation | Modulation of plant hormone pathways mdpi.com | General molecular structure |
It is important to emphasize that these potential biological activities are inferred from the study of structurally related compounds and require direct experimental validation for this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations using Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties.
Geometry Optimization and Electronic Structure Analysis
A DFT study would begin with the geometry optimization of N-cyclopentyl-N'-2-pyridinylthiourea. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy state. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be calculated and presented in a data table.
Table 1: Hypothetical Optimized Geometry Parameters for this compound This table is for illustrative purposes only, as specific data is not available.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=S | Data not available |
| Bond Length | C-N (Thiourea) | Data not available |
| Bond Length | N-H | Data not available |
| Bond Angle | N-C-N (Thiourea) | Data not available |
| Dihedral Angle | Pyridyl-N-C-N | Data not available |
Electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are crucial for understanding its reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrjptonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. rjptonline.org
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Visualizations of the HOMO and LUMO would show their spatial distribution over the molecule, indicating the likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters
DFT calculations can predict various spectroscopic parameters. For instance, theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to help interpret experimental NMR data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
2D and 3D QSAR Approaches for Activity Prediction
QSAR models can be developed using two-dimensional (2D) or three-dimensional (3D) descriptors of the molecules. 2D-QSAR uses descriptors derived from the 2D representation of the molecule, such as topological indices and counts of structural features. 3D-QSAR, on the other hand, utilizes descriptors derived from the 3D structure, such as molecular interaction fields, to provide a more detailed understanding of the steric and electronic requirements for activity. Such studies are valuable in the design of new compounds with potentially enhanced activities, for example, as herbicides or medicinal agents. nih.gov
Development and Validation of Predictive Models
The development of a QSAR model involves selecting a set of compounds with known activities, calculating relevant molecular descriptors, and then using statistical methods to build a predictive equation. The robustness and predictive power of the resulting model must be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.
Identification of Physicochemical Descriptors Correlating with Activity
The biological activity of a compound is often correlated with its physicochemical properties. For thiourea (B124793) derivatives, key descriptors such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and polar surface area are crucial in determining their pharmacokinetic and pharmacodynamic profiles. While specific quantitative structure-activity relationship (QSAR) studies on this compound are not extensively documented in public literature, related research on similar classes of compounds, such as pyridin-2-yl urea (B33335) inhibitors, indicates that favorable physicochemical properties are essential for their inhibitory potency. nih.gov For instance, the balance between hydrophobicity and hydrophilicity, governed by moieties like the cyclopentyl group and the pyridinylthiourea core, is critical for cell permeability and target engagement.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method provides valuable information about the binding energy and the key interactions driving the ligand-receptor recognition process.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking studies can predict how this compound fits into the binding site of a biological target. For analogous compounds like pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), molecular docking has been instrumental in predicting plausible binding modes. nih.gov These studies often reveal multiple possible binding orientations (classes), which can be further refined using more computationally intensive methods. nih.gov The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a measure of the strength of the interaction. For example, in a hypothetical docking study, different poses of this compound would be evaluated based on their calculated binding energies.
Table 1: Hypothetical Docking Scores for this compound with a Target Protein
| Docking Pose | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki, nM) |
|---|---|---|
| 1 | -9.5 | 50 |
| 2 | -9.2 | 80 |
| 3 | -8.8 | 150 |
Elucidation of Key Intermolecular Interactions at Binding Sites (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)
The stability of the ligand-receptor complex is determined by a network of intermolecular interactions. For this compound, these would likely include:
Hydrogen Bonding: The thiourea moiety and the nitrogen atom in the pyridine (B92270) ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with amino acid residues in the active site of a target protein.
Hydrophobic Interactions: The cyclopentyl group provides a significant hydrophobic character, which can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.
π-Stacking: The pyridine ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a more dynamic and realistic view of the ligand-protein complex compared to the static picture provided by molecular docking. MD simulations track the movements of atoms over time, providing insights into the stability and conformational dynamics of the complex.
Investigation of Ligand-Protein Complex Stability and Conformational Dynamics
MD simulations are employed to assess the stability of the predicted binding poses of this compound within a receptor's binding site. nih.gov A common method to evaluate stability is to calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. mdpi.com A stable complex will exhibit minimal fluctuations in RMSD values after an initial equilibration period. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more accurate representation of the interaction in a physiological environment. nih.govmdpi.com
Table 2: Illustrative RMSD Data from a Hypothetical MD Simulation
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.3 | 1.6 |
| 30 | 1.2 | 1.5 |
| 40 | 1.4 | 1.7 |
| 50 | 1.3 | 1.6 |
Analysis of Dynamic Binding Mechanisms
MD simulations can elucidate the dynamic nature of the binding process, which is often not apparent from static docking models. By analyzing the trajectory of the simulation, researchers can identify key events such as the formation and breaking of hydrogen bonds, the role of water molecules in mediating interactions, and the flexibility of different parts of the ligand and protein. Advanced techniques like steered MD or umbrella sampling can be used to explore the entire binding or unbinding pathway and to calculate the free energy profile of this process. mdpi.comaps.org This detailed understanding of the dynamic binding mechanism is crucial for the rational design and optimization of more potent and selective inhibitors.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Structural Modifications on Biological Activity
Thiourea (B124793) derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. mdpi.commdpi.com The specific activity of N-cyclopentyl-N'-2-pyridinylthiourea is determined by the nature of its N and N' substituents: the cyclopentyl group and the 2-pyridinyl group.
The 2-Pyridinyl Group: The pyridine (B92270) ring is a common feature in pharmacologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological macromolecules. Modifications to this ring, such as the introduction of substituents, can fine-tune the electronic properties and steric profile of the molecule. For instance, adding an electron-donating group (e.g., a methyl group) to the pyridine ring could increase the basicity of the pyridine nitrogen, potentially enhancing interactions. Conversely, an electron-withdrawing group could decrease basicity but introduce other favorable interactions. Studies on N-pyridyl-benzothiazine-carboxamides have shown that the position of substituents on the pyridine ring directly influences analgesic and anti-inflammatory activity. mdpi.com
The Thiourea Moiety (-NH-C(S)-NH-): This central linker is vital for the compound's structural integrity and electronic properties. The sulfur and nitrogen atoms are key sites for biological interactions, including hydrogen bonding and coordination with metal ions. The ability of the thiourea group to exist in thione and thiol tautomeric forms can also be critical for its mechanism of action.
Below is a data table summarizing the expected impact of structural modifications on biological activity, based on findings from related compound classes.
| Structural Modification | Rationale / Expected Impact | Supporting Evidence from Analogous Compounds |
| Varying the cycloalkane ring size (e.g., cyclobutyl, cyclohexyl) | Alters lipophilicity and steric fit into binding pockets, potentially affecting potency and selectivity. | Studies on other bioactive molecules show that cyclic groups of varying sizes have different activity levels. mdpi.com |
| Substitution on the pyridinyl ring (e.g., methyl, chloro, methoxy) | Modifies electronic properties (pKa of pyridine N), hydrogen bonding capacity, and steric hindrance, leading to changes in binding affinity. | Research on N-pyridylamides demonstrated that analgesic and anti-inflammatory activity is dependent on the arrangement of pyridine fragments. mdpi.com |
| Replacement of cyclopentyl with an aromatic ring | Introduces potential for π-stacking interactions, significantly altering the binding mode and pharmacological profile. | Diarylpentanoids, which feature aromatic rings, exhibit a wide range of biological activities. mdpi.com |
| Isomeric substitution (e.g., 3-pyridinyl or 4-pyridinyl) | Changes the geometry of the molecule and the position of the key pyridine nitrogen, which can drastically alter or abolish binding to a specific target. | The interaction of aminopyridines with acylating agents is highly dependent on the position of the amino group (2-, 3-, or 4-position). mdpi.com |
Influence of Substituents on Coordination Behavior
The this compound molecule is a bidentate ligand, capable of coordinating to metal ions through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring. This chelation can form stable five-membered rings with a metal center. The nature of the substituents directly influences this coordination behavior.
The pyridyl-chalcogen combination offers both a "hard" donor (nitrogen) and a "soft" donor (sulfur), allowing for versatile coordination with a variety of metal ions. researchgate.net The cyclopentyl group, being sterically demanding, can impose significant geometric constraints on the resulting metal complexes, influencing their stereochemistry and stability. nih.gov
Substituents on the 2-pyridinyl ring can exert strong electronic effects. An electron-donating substituent would increase the electron density on the pyridine nitrogen, enhancing its Lewis basicity and making it a stronger coordinator. Conversely, an electron-withdrawing substituent would decrease its coordinating ability. This principle is widely used in coordination chemistry to tune the properties of metal complexes. researchgate.net The rich coordination chemistry of pyridine-type ligands has been leveraged to build a variety of molecular assemblies. nih.gov
The table below outlines how substituents could influence the coordination properties of the molecule.
| Substituent / Modification | Influence on Coordination | Rationale |
| Electron-donating group on pyridine ring | Enhances coordination strength of pyridine nitrogen. | Increases Lewis basicity of the nitrogen atom. |
| Electron-withdrawing group on pyridine ring | Weakens coordination strength of pyridine nitrogen. | Decreases Lewis basicity of the nitrogen atom. |
| Steric bulk near the pyridine nitrogen | May hinder coordination or alter the geometry of the metal complex. | Prevents optimal approach of the metal ion to the nitrogen donor. |
| Change from 2-pyridinyl to 3- or 4-pyridinyl | Prevents bidentate chelation; may lead to bridging coordination, forming polymers or different discrete structures. | The geometry is no longer suitable for forming a stable five-membered chelate ring with a single metal center. |
Correlations between Electronic Structure and Reactivity
The reactivity of this compound is intrinsically linked to its electronic structure. The molecule possesses several reactive sites: the nucleophilic sulfur atom, the nitrogen atoms of the thiourea group, and the pyridine nitrogen. The distribution of electron density across the molecule, governed by the inductive and resonance effects of its constituent parts, dictates its chemical behavior.
Inductive Effects: The cyclopentyl group is an electron-donating group (+I effect), which increases the electron density on the adjacent nitrogen atom of the thiourea moiety. In contrast, the 2-pyridinyl group is electron-withdrawing (-I effect), pulling electron density away from the other thiourea nitrogen. This electronic push-pull system influences the nucleophilicity of the sulfur atom and the acidity of the N-H protons.
Tautomerism: The thiourea core can exhibit thione-thiol tautomerism. In the thiol form, the molecule possesses a reactive thiol (-SH) group and a C=N double bond. The equilibrium between these two forms is influenced by the solvent and the electronic nature of the substituents.
Reactivity: The reactivity of oxaziridines, for example, is significantly influenced by the substituents on the nitrogen atom. rsc.org Similarly, for this compound, the N-substituents are critical. Computational studies on related catalyst systems have shown that even subtle changes in ligand architecture can alter reaction energetics and the rate-determining step of a catalytic cycle, highlighting the deep connection between electronic structure and reactivity. researchgate.net The molecule's Highest Occupied Molecular Orbital (HOMO) is likely localized around the electron-rich thiourea-sulfur region, while the Lowest Unoccupied Molecular Orbital (LUMO) may be distributed over the electron-deficient pyridinyl ring, indicating these as the primary sites for electrophilic and nucleophilic attack, respectively.
Rational Design Principles Based on SAR/SPR for Enhanced Efficacy
The insights gained from SAR and SPR analyses provide a clear framework for the rational design of new derivatives of this compound with potentially enhanced efficacy or novel properties.
Modulating Lipophilicity for Improved Bioavailability: The balance between hydrophilicity and lipophilicity is critical for drug efficacy. researchgate.net The lipophilicity of the parent compound can be systematically tuned by modifying the cyclopentyl group. Replacing it with smaller (cyclopropyl) or larger (cyclohexyl) rings, or introducing polar substituents, could optimize absorption and distribution properties.
Enhancing Target Affinity through Pyridine Substitution: If the primary biological interaction involves the pyridine nitrogen (e.g., as a hydrogen bond acceptor), its binding affinity can be enhanced. Introducing small, electron-donating substituents at the 4- or 5-position of the pyridine ring could increase the nitrogen's basicity without causing steric hindrance, leading to stronger target binding. This approach has been successful in optimizing other ligand series. nih.govresearchgate.net
Developing Selective Metal Chelators: For applications requiring metal chelation, the ligand's affinity and selectivity can be engineered. Introducing additional donor atoms onto the cyclopentyl or pyridinyl moieties could change the ligand's denticity from bidentate to tridentate, creating more stable and selective metal complexes.
Conformational Restriction for Increased Potency: The flexibility of the molecule can be reduced by incorporating the cyclopentyl ring into a more rigid bicyclic system. This conformational locking can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. This is a common strategy in medicinal chemistry. researchgate.net
By systematically applying these design principles, new analogues of this compound can be developed, moving from a lead compound to optimized candidates with tailored biological or chemical properties.
Future Research Directions for this compound: An Exploration of Emerging Scientific Frontiers
The scientific community continues to explore the potential of this compound and its derivatives, pushing the boundaries of synthetic chemistry, analytical techniques, and biomedical applications. This article delves into the future research directions and emerging areas that are poised to unlock the full potential of this versatile compound.
Conclusion
Summary of Key Research Findings and Contributions
N-cyclopentyl-N'-2-pyridinylthiourea is a heterocyclic compound identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Research into this and related pyridyl thiourea (B124793) derivatives has established their mechanism of action, which involves allosteric inhibition of HIV-1 reverse transcriptase by binding to the NNRTI pocket. nih.govbenthamscience.com Structure-activity relationship studies have highlighted the importance of the thiourea linker for hydrogen bonding and the roles of the pyridine (B92270) and cyclopentyl groups in binding to the enzyme. nih.govnih.gov The synthesis of these compounds is typically achieved through straightforward nucleophilic addition reactions. mdpi.com
Q & A
Q. Q1. What are the standard synthetic routes for N-cyclopentyl-N'-2-pyridinylthiourea, and how can reaction efficiency be monitored?
Methodological Answer: The compound is typically synthesized via nucleophilic addition of cyclopentylamine to 2-pyridinyl isothiocyanate. Key steps include:
Dissolving 2-pyridinyl isothiocyanate in anhydrous acetone or dichloromethane.
Dropwise addition of cyclopentylamine under inert atmosphere at 0–5°C.
Stirring at room temperature for 12–24 hours.
Isolation via vacuum filtration and recrystallization from ethanol.
Monitoring:
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Thioamide N–H: δ 10.5–11.5 ppm (broad singlet).
- Pyridinyl protons: δ 7.2–8.5 ppm (multiplet).
- Cyclopentyl CH2: δ 1.5–2.0 ppm.
- IR : C=S stretch at ~1250 cm<sup>−1</sup>; N–H bend at ~1500 cm<sup>−1</sup>.
- Mass Spectrometry : Molecular ion peak [M+H]<sup>+</sup> at m/z corresponding to C11H14N3S (exact mass: 220.09 g/mol) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve the yield of this compound, particularly in solvent choice and catalyst use?
Methodological Answer: Optimization strategies include:
Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require lower temperatures to avoid side reactions.
Catalysis : Lewis acids (e.g., ZnCl2) or bases (e.g., triethylamine) can accelerate the reaction but must be compatible with the isothiocyanate group.
Temperature Control : Maintain 0–5°C during initial mixing to prevent exothermic decomposition.
Q. Table 1. Solvent Effects on Yield
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetone | 78 | 95% |
| DCM | 85 | 98% |
| DMF | 92 | 90% |
Q. Q4. What structural features (e.g., hydrogen bonding, resonance) influence the reactivity of this compound, and how can these be analyzed experimentally?
Methodological Answer:
- Resonance Effects : The thioamide group (C=S) exhibits partial double-bond character (C–S: ~1.67 Å), confirmed via X-ray crystallography. This delocalization reduces nucleophilicity at sulfur .
- Hydrogen Bonding : Intramolecular N–H···N(pyridinyl) interactions stabilize a planar conformation. Intermolecular N–H···S bonds form 2D networks in the crystal lattice.
Q. Experimental Analysis :
- X-ray Diffraction : Resolve bond lengths and angles (e.g., C–S = 1.67 Å, C–N = 1.34 Å).
- DFT Calculations : Model resonance stabilization energy and H-bond strengths .
Q. Q5. How can researchers resolve contradictions in reported bioactivity data for thiourea derivatives like this compound?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., cyclopentyl vs. phenyl groups) on biological targets.
In Silico Docking : Use molecular modeling to predict binding affinities to enzymes (e.g., kinases, proteases).
Dose-Response Assays : Standardize IC50 measurements across cell lines to minimize variability.
Q. Table 2. Bioactivity of Analogous Thioureas
| Compound | Substituents | IC50 (µM) | Target |
|---|---|---|---|
| N-Phenyl-N'-pyridinyl | Phenyl, pyridinyl | 12.5 | EGFR Kinase |
| N-Cyclopentyl-N'-pyridinyl | Cyclopentyl, pyridinyl | 8.2 | HDAC |
Q. Q6. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?
Methodological Answer:
In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
Stability Parameters : Measure half-life (t1/2) under physiological pH (7.4) and temperature (37°C).
Metabolite Identification : Use high-resolution MS/MS to detect oxidation (e.g., S→O conversion) or cyclopentyl hydroxylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
